N,3-dimethylbutan-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

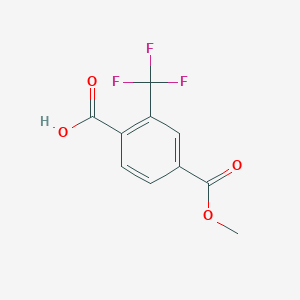

“N,3-dimethylbutan-2-amine hydrochloride” is a chemical compound with the molecular formula C6H16ClN and a molecular weight of 137.65 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “N,3-dimethylbutan-2-amine hydrochloride” consists of a butan-2-amine backbone with two methyl groups attached to the nitrogen atom and the third carbon atom .Chemical Reactions Analysis

Amines like “N,3-dimethylbutan-2-amine hydrochloride” can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, which is unstable .Physical And Chemical Properties Analysis

“N,3-dimethylbutan-2-amine hydrochloride” is a powder with a molecular weight of 137.65 . The melting point ranges from 292-295°C .Aplicaciones Científicas De Investigación

Carcinogenic Agent Evaluation

In 1968, Higgins et al. evaluated 3:2′-dimethyl-4-aminobiphenyl hydrochloride for its suitability as a carcinogenic agent in rats. The study concluded that it was unsuitable for this purpose, suggesting that future experiments should consider the free amine form and utilize radioactive tagging to determine carcinogenic metabolites (Higgins, T. P., Grossi, C., Conte, A., & Rousselot, L., 1968).

Synthesis of Novel Compounds

D'hooghe et al. (2009) demonstrated a one-pot synthesis method to produce novel 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water, highlighting an environmentally benign approach in chemical synthesis (D’hooghe, M., Van Driessche, B., & Kimpe, N., 2009).

Alcohol Amination

Pera‐Titus and Shi (2014) explored the catalytic amination of biomass-based alcohols for the production of amines. Their study focused on various processes such as hydroamination and reductive amination, critical in the chemical industry for producing agrochemicals, pharmaceuticals, and other products (Pera‐Titus, M., & Shi, F., 2014).

Nickel Complex Formation

Research by Csók et al. (2008) involved creating nickel complexes with a pincer-type bis(amino)amine ligand. This study demonstrated the potential for novel catalytic reactions, including the coupling of CH2Cl2 with alkyl Grignards (Csók, Z., Vechorkin, O., Harkins, S. B., Scopelliti, R., & Hu, X., 2008).

Preparation of Versatile Building Blocks

Liu et al. (2009) developed a novel method for preparing 1-substituted 2,2-dimethoxyethylamine hydrochlorides. Their approach included direct use of aqueous (MeO)2CHCHO for N,O-acetal preparation, highlighting its efficiency and wide substrate scopes (Liu, B., Su, D., Cheng, G., Liu, H., Wang, X., & Hu, Y., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

N,3-dimethylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-5(2)6(3)7-4;/h5-7H,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSFIFPEPAHXGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

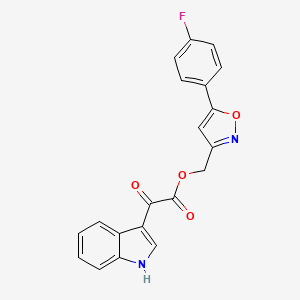

![ethyl 2-[(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2936380.png)

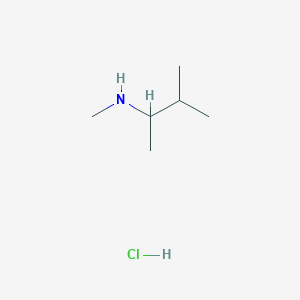

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2936382.png)

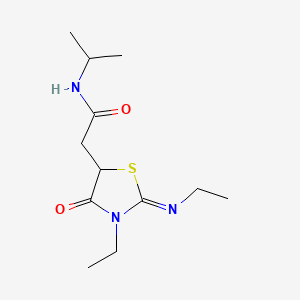

![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2936388.png)

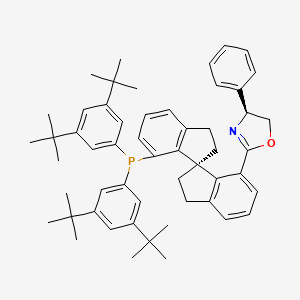

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)